![molecular formula C23H20ClN3O4 B2863455 3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-22-8](/img/no-structure.png)
3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C23H20ClN3O4 and its molecular weight is 437.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
A study focused on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to 3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide, demonstrated significant antitumor activity. These compounds exhibited broad-spectrum antitumor effects and were found to be more potent than the positive control 5-FU in inhibiting tumor growth. The research also involved molecular docking studies to explore their interaction with cancer-related targets such as EGFR-TK and B-RAF kinase, which are critical in the growth of cancer cells (Al-Suwaidan et al., 2016).
Corrosion Inhibition
Another area of application is in corrosion inhibition. A study reported the synthesis of quinazoline derivatives, similar in structure to the compound , that showed excellent corrosion inhibition properties for mild steel in acidic media. These compounds function by adsorbing at the metal/electrolyte interface, acting as mixed inhibitors. The study integrated density functional theory (DFT) methods to correlate molecular structures with inhibition efficiencies (Kumar et al., 2020).
Psychotropic and Anti-Inflammatory Activity
A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, structurally related to the compound , were synthesized and evaluated for psychotropic, anti-inflammatory, and cytotoxic activities. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some exhibited antimicrobial action. The study attempted to correlate the biological results with their structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).
Antimicrobial and Anticonvulsant Agents
Compounds structurally related to the compound have also been investigated for their antimicrobial and anticonvulsant properties. For instance, a study synthesized and evaluated the antibacterial activity of thioglycolic amino acid derivatives and dipeptides containing the quinazolin-4-one moiety, finding them effective against various microbial strains (Atta, 1994). Another study synthesized 3,4-dihydroisoquinolin derivatives with heterocycle moieties and evaluated them for anticonvulsant activity, with some showing significant efficacy in this regard (Zhang et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide' involves the condensation of 3-chlorobenzaldehyde with anthranilic acid to form 3-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazoline. This intermediate is then reacted with N-(2-furylmethyl)propanamide in the presence of a coupling agent to yield the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "anthranilic acid", "N-(2-furylmethyl)propanamide", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid to form 3-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazoline.", "Step 2: Reaction of 3-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazoline with N-(2-furylmethyl)propanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product, 3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide." ] } | |
CAS番号 |
899788-22-8 |
分子式 |
C23H20ClN3O4 |
分子量 |
437.88 |
IUPAC名 |
3-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C23H20ClN3O4/c24-17-6-3-5-16(13-17)15-27-20-9-2-1-8-19(20)22(29)26(23(27)30)11-10-21(28)25-14-18-7-4-12-31-18/h1-9,12-13H,10-11,14-15H2,(H,25,28) |
InChIキー |
HEGPGWGMOHMUEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)CCC(=O)NCC4=CC=CO4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



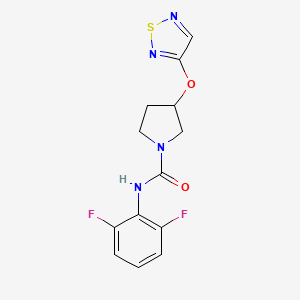
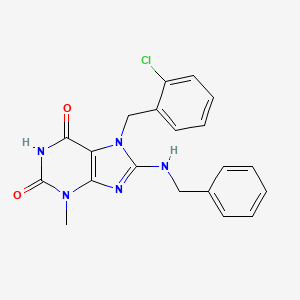
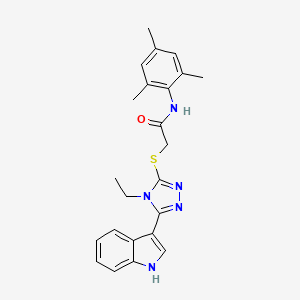
![tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate](/img/structure/B2863380.png)


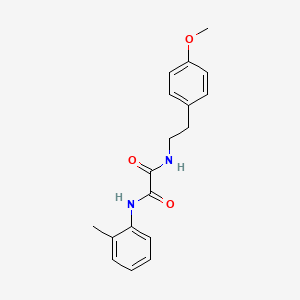
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2863385.png)
![N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2863388.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2863389.png)
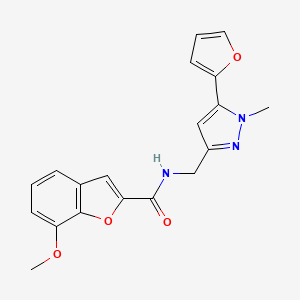
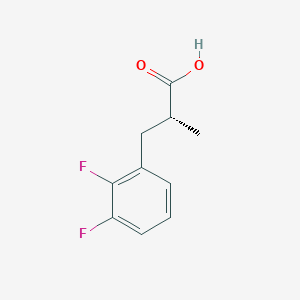
![7,7-Dimethyl-2-azabicyclo[4.1.1]octane](/img/structure/B2863393.png)
![Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2863395.png)